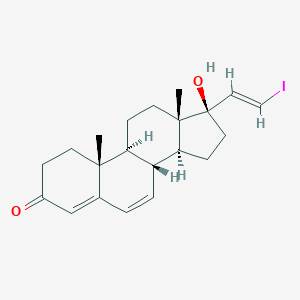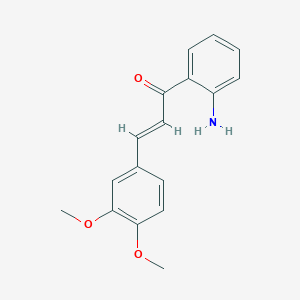
2'-Amino-3,4-dimethoxy-trans-chalcone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2'-Amino-3,4-dimethoxy-trans-chalcone is a synthetic compound that has been widely studied for its potential medicinal properties. The compound belongs to the chalcone family, which is known for its diverse biological activities.
Applications De Recherche Scientifique
2'-Amino-3,4-dimethoxy-trans-chalcone has been extensively studied for its potential medicinal properties. It has been shown to possess anti-inflammatory, antioxidant, and anticancer activities. The compound has been tested on various cancer cell lines, including breast, lung, and prostate cancer cells. It has been found to induce cell cycle arrest and apoptosis in these cancer cells. The compound has also been tested on animal models of inflammation and has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Mécanisme D'action
The mechanism of action of 2'-Amino-3,4-dimethoxy-trans-chalcone is not fully understood. However, it is believed to exert its biological activities through various pathways. The compound has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. It has also been shown to activate the p53 pathway, which is involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
2'-Amino-3,4-dimethoxy-trans-chalcone has been shown to have various biochemical and physiological effects. The compound has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are involved in the development of various diseases. It has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2'-Amino-3,4-dimethoxy-trans-chalcone in lab experiments is its high yield synthesis method. The compound is also stable and can be easily stored. However, one of the limitations is that the compound is not readily available commercially and needs to be synthesized in the lab.
Orientations Futures
There are several future directions for research on 2'-Amino-3,4-dimethoxy-trans-chalcone. One area of interest is the development of analogs of the compound with improved biological activities. Another area of interest is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer and inflammation. Moreover, the compound's pharmacokinetics and toxicity need to be further studied to determine its suitability for clinical use.
Conclusion:
In conclusion, 2'-Amino-3,4-dimethoxy-trans-chalcone is a synthetic compound with potential medicinal properties. The compound has been extensively studied for its anti-inflammatory, antioxidant, and anticancer activities. The synthesis method of the compound is straightforward, and it has been shown to have various biochemical and physiological effects. However, more research needs to be done to fully understand the compound's mechanism of action and its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 2'-Amino-3,4-dimethoxy-trans-chalcone involves the condensation of 2-amino-3,4-dimethoxybenzaldehyde with acetophenone in the presence of a base catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol at a moderate temperature. The product is obtained as a yellow crystalline solid with a high yield.
Propriétés
Nom du produit |
2'-Amino-3,4-dimethoxy-trans-chalcone |
|---|---|
Formule moléculaire |
C17H17NO3 |
Poids moléculaire |
283.32 g/mol |
Nom IUPAC |
(E)-1-(2-aminophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C17H17NO3/c1-20-16-10-8-12(11-17(16)21-2)7-9-15(19)13-5-3-4-6-14(13)18/h3-11H,18H2,1-2H3/b9-7+ |
Clé InChI |
DNLBNDYWSIFCME-VQHVLOKHSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=CC=C2N)OC |
SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CC=C2N)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CC=C2N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



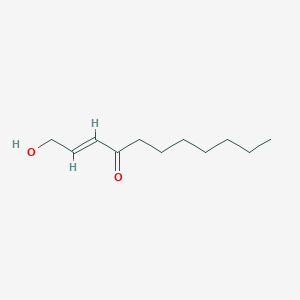
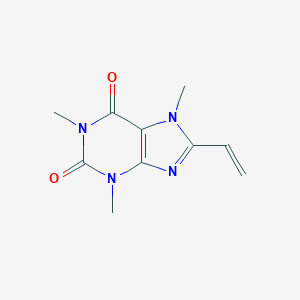

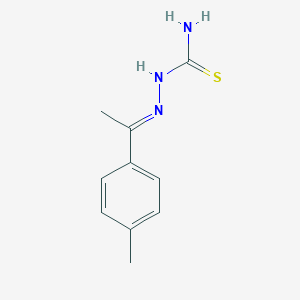
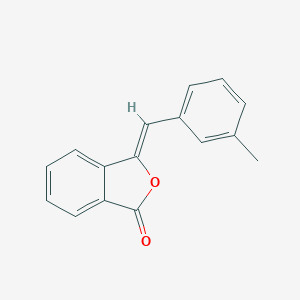
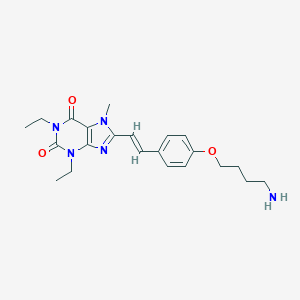

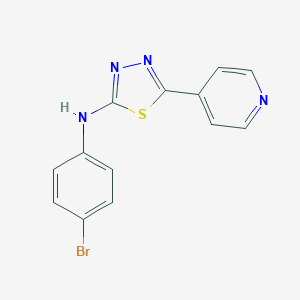
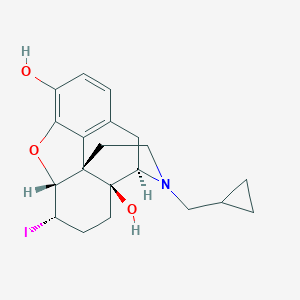

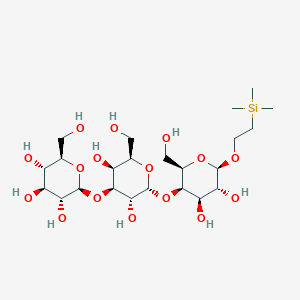
![(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2S)-1-(2-hydroxy-2-methylpropoxy)propan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B233045.png)
![4-[Benzyl(methyl)amino]butanoic acid](/img/structure/B233066.png)
